
2,6-Dichloro-4-methylaniline
Vue d'ensemble
Description
2,6-Dichloro-4-methylaniline is a colorless or white solid . It is a derivative of aniline and has two chlorine atoms and one methyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-methylaniline involves several steps . The process starts with 3-methylaniline, which is first N-acetylated with acetic anhydride. This is then treated with chlorosulphonic acid and ammonia, yielding the 2-methyl-4-(N-acetyl)-benzenesulfonic amide. This compound is then deacetylated, chlorinated, and hydrolyzed to produce 2,6-dichloro-3-methylaniline .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-4-methylaniline is C7H7Cl2N . The molecular weight is 176.04 g/mol . The InChI code is 1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 . The InChI key is HMUDNHJDRNNRIE-UHFFFAOYSA-N .Chemical Reactions Analysis
In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group . Deprotonated anilines and their carbonyl derivatives displace the sulfone group .Physical And Chemical Properties Analysis
2,6-Dichloro-4-methylaniline is a solid at room temperature . It has a molecular weight of 176.04 g/mol . The compound has a topological polar surface area of 26 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 0 .Applications De Recherche Scientifique
Chemical Synthesis
This compound can be used as a starting material or intermediate in the synthesis of other chemicals. The exact products and methods would depend on the specific reactions involved .
Dye Production
It can be used in the production of dyes . The specific types of dyes and the methods of production would depend on the other chemicals involved and the desired properties of the dyes.
Pharmaceutical Intermediates
It can also be used to produce pharmaceutical intermediates . These are compounds that are used in the production of pharmaceutical drugs. The specific drugs and methods of production would depend on the other chemicals involved and the desired properties of the drugs.
Research
As a chemical reagent, it can be used in various types of chemical research. This could include studies of its properties, reactions with other chemicals, or its effects in biological systems .
Material Science
In material science, it could potentially be used in the development of new materials or in the study of existing ones .
Environmental Science
In environmental science, it could be used in studies of chemical behavior in the environment, such as degradation processes, transport, and effects on organisms .
Pesticide Synthesis
It could be used as an intermediate in the synthesis of certain pesticides . The specific types of pesticides and the methods of production would depend on the other chemicals involved and the desired properties of the pesticides.
Polymer Production
This compound could potentially be used in the production of certain polymers . The specific types of polymers and the methods of production would depend on the other chemicals involved and the desired properties of the polymers.
Chemical Research
It could be used in various types of chemical research, including studies of its properties, reactions with other chemicals, or its effects in biological systems .
Chemical Education
It could be used in educational settings for teaching about chemical reactions, synthesis, and other chemical processes .
Industrial Processes
It could be used in various industrial processes as a reagent or intermediate .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers Several papers have been published on 2,6-Dichloro-4-methylaniline. One paper discusses the rapid and reliable triple-emissive detection of 2,6-dichloro-4-nitroaniline as a pesticide based on a high-nuclear Cd (ii)–Sm (iii) nanocluster . Another paper investigates the synthesis process of 2,6-dichloro-3-methylaniline .
Propriétés
IUPAC Name |
2,6-dichloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUDNHJDRNNRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205007 | |
| Record name | 2,6-Dichloro-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methylaniline | |
CAS RN |
56461-98-4 | |
| Record name | 2,6-Dichloro-4-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056461984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2-fluorophenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1231921.png)

![1-(4-Chlorophenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-4-pyrazolecarboxylic acid](/img/structure/B1231924.png)
![1-[[5-Bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1231925.png)
![N-cycloheptyl-3-(5,7-dioxo-6-pyrrolo[3,4-b]pyridinyl)propanamide](/img/structure/B1231926.png)
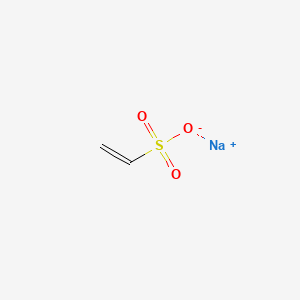
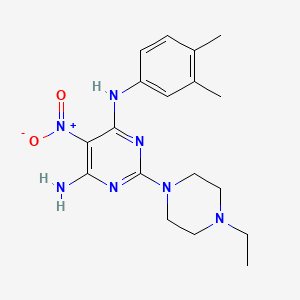
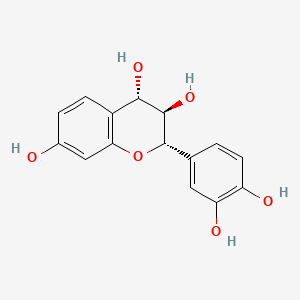
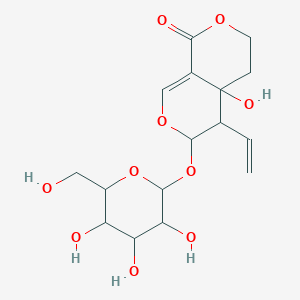

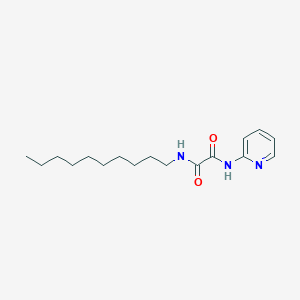

![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)
![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)